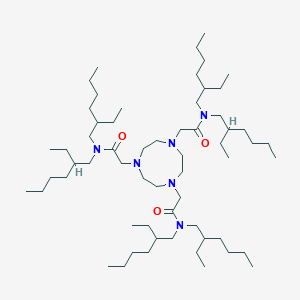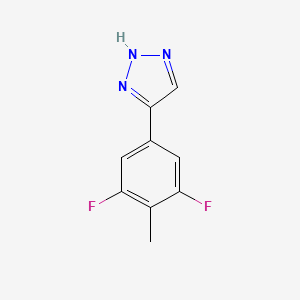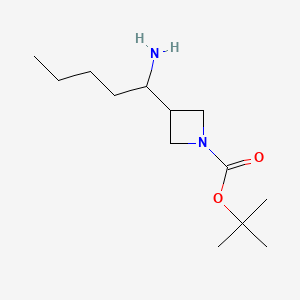
4-Ethyl-5-fluoronicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-5-fluoronicotinic acid is a chemical compound with the molecular formula C8H8FNO2 It is a derivative of nicotinic acid, where the hydrogen atoms at the 4th and 5th positions of the pyridine ring are substituted with an ethyl group and a fluorine atom, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-fluoronicotinic acid typically involves the fluorination of nicotinic acid derivatives. One common method is the direct fluorination of 4-ethyl nicotinic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process typically includes:
Nitration: of 4-ethylpyridine to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Diazotization: followed by to introduce the fluorine atom.
Oxidation: to convert the amino group to a carboxylic acid group.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-5-fluoronicotinic acid can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted nicotinic acid derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-5-fluoronicotinic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-5-fluoronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or dipole interactions. The ethyl group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
- 5-Fluoronicotinic acid
- 4-Ethyl nicotinic acid
- 4-Fluoronicotinic acid
Comparison: 4-Ethyl-5-fluoronicotinic acid is unique due to the presence of both an ethyl group and a fluorine atom on the pyridine ring. This dual substitution can significantly alter its chemical and physical properties compared to its analogs. For instance, the fluorine atom can increase the compound’s metabolic stability, while the ethyl group can enhance its lipophilicity, making it more suitable for certain applications in drug development and materials science.
Propiedades
Fórmula molecular |
C8H8FNO2 |
|---|---|
Peso molecular |
169.15 g/mol |
Nombre IUPAC |
4-ethyl-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8FNO2/c1-2-5-6(8(11)12)3-10-4-7(5)9/h3-4H,2H2,1H3,(H,11,12) |
Clave InChI |
RVGIICIWRBJIAA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=NC=C1C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780032.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14780037.png)
![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane](/img/structure/B14780043.png)


![2-amino-N-cyclopropyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780075.png)

